METHYL 5-ETHYL-2-(4-METHYLPIPERIDINE-1-CARBOTHIOYLAMINO)THIOPHENE-3-CARBOXYLATE
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Overview
Description
METHYL 5-ETHYL-2-(4-METHYLPIPERIDINE-1-CARBOTHIOYLAMINO)THIOPHENE-3-CARBOXYLATE is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene compounds are known for their aromatic properties and are widely used in various fields such as pharmaceuticals, agrochemicals, and materials science. This particular compound features a thiophene ring substituted with various functional groups, making it a versatile molecule for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 5-ETHYL-2-(4-METHYLPIPERIDINE-1-CARBOTHIOYLAMINO)THIOPHENE-3-CARBOXYLATE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized using the Gewald reaction, which involves the condensation of a ketone, an α-cyanoester, and elemental sulfur.
Introduction of the Piperidine Moiety: The piperidine ring can be introduced via a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the thiophene intermediate.
Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of catalysts, optimized reaction conditions, and continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
METHYL 5-ETHYL-2-(4-METHYLPIPERIDINE-1-CARBOTHIOYLAMINO)THIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophilic reagents such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted piperidine derivatives.
Scientific Research Applications
METHYL 5-ETHYL-2-(4-METHYLPIPERIDINE-1-CARBOTHIOYLAMINO)THIOPHENE-3-CARBOXYLATE has several scientific research applications:
Pharmaceuticals: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Agrochemicals: It can be used in the development of new pesticides or herbicides.
Materials Science: Thiophene derivatives are known for their electronic properties and can be used in the development of organic semiconductors and conductive polymers.
Biological Research: It can be used as a probe or ligand in biological studies to investigate molecular interactions and pathways.
Mechanism of Action
The mechanism of action of METHYL 5-ETHYL-2-(4-METHYLPIPERIDINE-1-CARBOTHIOYLAMINO)THIOPHENE-3-CARBOXYLATE depends on its specific application. In pharmaceuticals, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The piperidine moiety can enhance binding affinity and specificity, while the thiophene ring can contribute to the overall stability and electronic properties of the molecule.
Comparison with Similar Compounds
Similar Compounds
METHYL 2-AMINOTHIOPHENE-3-CARBOXYLATE: Another thiophene derivative with similar structural features but different functional groups.
ETHYL 2-(4-METHYLPIPERIDINE-1-CARBOTHIOYLAMINO)THIOPHENE-3-CARBOXYLATE: A closely related compound with an ethyl ester instead of a methyl ester.
Uniqueness
METHYL 5-ETHYL-2-(4-METHYLPIPERIDINE-1-CARBOTHIOYLAMINO)THIOPHENE-3-CARBOXYLATE is unique due to its specific combination of functional groups, which can impart distinct chemical and biological properties. The presence of both the piperidine and thiophene moieties allows for versatile applications in various fields, making it a valuable compound for scientific research and industrial use.
Properties
IUPAC Name |
methyl 5-ethyl-2-[(4-methylpiperidine-1-carbothioyl)amino]thiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2S2/c1-4-11-9-12(14(18)19-3)13(21-11)16-15(20)17-7-5-10(2)6-8-17/h9-10H,4-8H2,1-3H3,(H,16,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCXZSGHMZXCLGP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(S1)NC(=S)N2CCC(CC2)C)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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